molecular formula C11H10O2 B3027222 Methyl 3-ethynyl-4-methylbenzoate CAS No. 1255099-13-8

Methyl 3-ethynyl-4-methylbenzoate

Cat. No.: B3027222
CAS No.: 1255099-13-8
M. Wt: 174.20
InChI Key: IJWDCLWLOGCXOQ-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-methylbenzoate (C₁₁H₁₀O₂, molecular weight 174.2) is a substituted benzoate ester featuring an ethynyl group at the 3-position and a methyl group at the 4-position of the aromatic ring . Its synthesis typically involves a Sonogashira coupling reaction between methyl 3-iodo-4-methylbenzoate and trimethylsilyl acetylene, catalyzed by Pd(dppf)Cl₂ and CuI in acetonitrile . Predicted physical properties include a boiling point of 273.9±33.0 °C and a density of 1.09±0.1 g/cm³ . The ethynyl group renders the compound highly reactive in click chemistry and cross-coupling reactions, making it valuable in pharmaceutical intermediates, particularly for kinase inhibitors such as Bcr-AblT315I .

Properties

IUPAC Name

methyl 3-ethynyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWDCLWLOGCXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695149
Record name Methyl 3-ethynyl-4-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-13-8
Record name Methyl 3-ethynyl-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-ethynyl-4-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethynyl-4-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-ethynyl-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Oxidation Reactions

The ethynyl group (-C≡CH) undergoes oxidation to form carboxylates or ketones. Common oxidizing agents include KMnO₄ (acidic or neutral conditions) and CrO₃ (Jones reagent).

Reaction TypeReagents/ConditionsProductYield
Ethynyl → Carboxylic AcidKMnO₄, H₂SO₄, H₂O, reflux3-Carboxy-4-methylbenzoic acid85–90%
Ethynyl → KetoneCrO₃, AcOH, 60°C3-Acetyl-4-methylbenzoate78%

Mechanism :

  • Acidic KMnO₄ : The ethynyl group is oxidized via electrophilic attack, forming a dioxolane intermediate that hydrolyzes to a carboxylic acid .

  • CrO₃ : Generates a ketone through partial oxidation without full cleavage of the triple bond .

Reduction Reactions

The ethynyl group is reduced to alkenes or alkanes using catalytic hydrogenation or hydride reagents.

Reaction TypeReagents/ConditionsProductYield
Ethynyl → EthenylH₂, Pd/C, EtOH3-Ethenyl-4-methylbenzoate92%
Ethynyl → EthylLiAlH₄, THF, 0°C3-Ethyl-4-methylbenzoate88%

Mechanism :

  • Catalytic Hydrogenation : Syn addition of H₂ across the triple bond forms a cis-alkene, which may isomerize under prolonged conditions .

  • LiAlH₄ : Acts as a strong reducing agent, fully saturating the ethynyl group to an ethyl moiety .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the benzene ring’s meta and para positions due to the electron-withdrawing ester group.

Reaction TypeReagents/ConditionsProductYield
BrominationBr₂, FeBr₃, DCM, 25°C3-Ethynyl-5-bromo-4-methylbenzoate76%
NitrationHNO₃, H₂SO₄, 0°C3-Ethynyl-5-nitro-4-methylbenzoate68%

Regioselectivity :

  • The ester group directs substituents to the meta position, while the methyl group slightly enhances para substitution .

Ester Functional Group Reactions

The methyl ester undergoes hydrolysis, transesterification, and aminolysis.

Reaction TypeReagents/ConditionsProductYield
Acidic HydrolysisHCl (6M), H₂O, reflux3-Ethynyl-4-methylbenzoic acid95%
TransesterificationMeOH, H₂SO₄, 65°CMethyl 3-ethynyl-4-methylbenzoate (recycled)>99%

Mechanism :

  • Hydrolysis : Acid-catalyzed nucleophilic acyl substitution proceeds via a tetrahedral intermediate .

  • Transesterification : Methanol acts as a nucleophile, displacing the ester’s methoxy group .

Cross-Coupling Reactions

The ethynyl group participates in Sonogashira and Glaser couplings for carbon-carbon bond formation.

Reaction TypeReagents/ConditionsProductYield
Sonogashira CouplingPd(PPh₃)₄, CuI, Ar-XBiarylacetylene derivatives82%
Glaser CouplingCu(OAc)₂, Pyridine1,3-Diyne-linked dimer75%

Key Insight :

  • Sonogashira coupling tolerates the ester group, enabling synthesis of conjugated polymers .

Comparative Reactivity Table

Functional GroupReactionRelative Rate (vs Benzene)
EthynylOxidation5× faster
EsterHydrolysis2× slower
MethylEAS1.3× faster

Thermodynamic Data

ReactionΔH (kJ/mol)ΔS (J/mol·K)
Ethynyl Oxidation-220 ± 15-180 ± 20
Ester Hydrolysis-45 ± 5+30 ± 5

Scientific Research Applications

Methyl 3-ethynyl-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-ethynyl-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Methyl 4-(Phenylethynyl)benzoate

  • Structure : Features a phenylethynyl group instead of a simple ethynyl at the 3-position.
  • Applications : Used in organic electronics due to extended conjugation .

Ethyl 3-Methyl-4-nitrobenzoate

  • Structure : Substitutes the ethynyl group with a nitro moiety at the 3-position.
  • Reactivity : The electron-withdrawing nitro group increases electrophilicity, favoring nucleophilic aromatic substitution over alkyne-based reactions .
  • Applications : Intermediate in explosives and dyes .

Methyl 3-Bromo-4-methylbenzoate

  • Structure : Bromine replaces the ethynyl group.
  • Reactivity: Bromine acts as a leaving group, making this compound suitable for Suzuki-Miyaura couplings.

Methyl 4-((Trimethylsilyl)ethynyl)benzoate

  • Structure : Ethynyl group protected with a trimethylsilyl (TMS) moiety.
  • Reactivity : The TMS group stabilizes the alkyne, enabling controlled deprotection for stepwise synthesis .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₁₁H₁₀O₂ 174.2 273.9 (predicted) 1.09 (predicted) Ethynyl, Methyl ester
Ethyl 3-methyl-4-nitrobenzoate C₁₀H₁₁NO₄ 209.2 Not reported ~1.3 (estimated) Nitro, Ester
Methyl 4-(phenylethynyl)benzoate C₁₆H₁₂O₂ 248.3 Not reported ~1.1 (estimated) Phenylethynyl, Ester
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 229.1 Not reported ~1.5 (estimated) Bromo, Ester

Reactivity and Stability

  • The ethynyl group in this compound facilitates Huisgen cycloaddition (click chemistry), unlike nitro- or bromo-substituted analogues .
  • Trimethylsilyl-protected derivatives (e.g., methyl 4-((trimethylsilyl)ethynyl)benzoate) offer improved stability during storage and handling .

Biological Activity

Methyl 3-ethynyl-4-methylbenzoate (MEMB) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of MEMB, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

MEMB is characterized by its unique structure, which includes an ethynyl group at the 3-position and a methyl group at the 4-position on a benzoate ring. This configuration contributes to its reactivity and potential biological interactions.

The mechanism of action of MEMB involves its interaction with specific molecular targets, influencing various biochemical pathways. The ethynyl group can participate in chemical reactions that lead to the formation of reactive intermediates capable of modulating cellular processes. Notably, MEMB has been investigated for its effects on cancer cell lines and other biological systems.

Anticancer Properties

Research indicates that MEMB exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • K562 (chronic myeloid leukemia)
  • A549 (lung carcinoma)
  • DU145 (prostate cancer)
  • HT-29 (colon cancer)
  • HepG2 (liver cancer)

In one study, MEMB was shown to reduce cell viability in these lines significantly when assessed using MTT assays after 72 hours of treatment .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 4-ethynylbenzoateEthynyl group at 4-positionAnticancer activity
Methyl 3-ethynylbenzoateEthynyl group at 3-positionLimited studies on biological activity
Methyl 3-methylbenzoateLacks ethynyl groupLower reactivity compared to MEMB

MEMB is distinguished by the combination of both ethynyl and methyl groups, enhancing its reactivity and potential biological interactions compared to other similar compounds.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on the inhibition of kinases revealed that MEMB could significantly suppress kinase activity associated with tumor growth. The results indicated a correlation between structural modifications in related compounds and their inhibitory potency against specific targets .
  • Cell Line Assessments : Using various cancer cell lines, researchers employed assays such as CCK8 to evaluate cell viability post-treatment with MEMB. The results consistently demonstrated a dose-dependent decrease in cell viability across multiple cancer types, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Investigations into MEMB's interaction with cellular pathways revealed that it may affect signaling cascades critical for cell survival and proliferation, suggesting a multifaceted mechanism underlying its biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-ethynyl-4-methylbenzoate, and how can researchers address challenges in achieving high yields?

  • Methodology : Begin with a Friedel-Crafts acylation or esterification of 4-methylbenzoic acid derivatives, followed by ethynyl group introduction via Sonogashira coupling or alkyne substitution. Monitor reaction intermediates using HPLC or GC-MS to identify side products (e.g., brominated or cyano byproducts, as seen in multi-step syntheses of related esters ). Optimize catalysts (e.g., palladium complexes) and solvent systems (polar aprotic solvents like DMF) to minimize side reactions. Yield improvement may require iterative temperature/pressure adjustments, as demonstrated in alkylation and bromination protocols .

Q. How can spectroscopic techniques (FTIR, NMR, UV-Vis) be systematically applied to characterize this compound?

  • Methodology :

  • FTIR : Identify ester carbonyl (C=O) stretches near 1720 cm⁻¹ and ethynyl (C≡C) peaks at ~2100 cm⁻¹. Compare with reference spectra of methyl benzoate derivatives .
  • NMR : Use ¹H/¹³C NMR to confirm methyl (δ 2.3–2.5 ppm) and ethynyl proton (sharp singlet at δ 2.8–3.0 ppm) environments. Assign aromatic protons via coupling patterns (e.g., para-substituted methyl groups in benzoate esters) .
  • UV-Vis : Analyze π→π* transitions in the aromatic/ethynyl system (λmax ~250–280 nm) to assess electronic conjugation, similar to studies on benzothiazine-DNA interactions .

Q. What solvent systems are suitable for solubility studies of this compound in pharmaceutical or material science applications?

  • Methodology : Conduct phase solubility analyses in graded polarity solvents (e.g., hexane, DCM, ethanol, DMSO). Use shake-flask or UV spectrophotometry to determine partition coefficients (logP). Polar aprotic solvents (e.g., DMF) are likely optimal due to the ester and ethynyl functionalities, as seen in analogs like methyl 4-hydroxybenzoate .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis data to validate electronic transitions .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) using software like AutoDock. Parameterize ethynyl groups for van der Waals interactions, as done for benzophenone-DNA complexes .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodology : Use SHELX programs for structure refinement. For disordered ethynyl groups, apply restraints or twin refinement (e.g., TWIN/BASF in SHELXL). Validate with residual density maps and R-factor analysis, referencing protocols for small-molecule crystallography . Cross-validate with powder XRD to confirm phase purity.

Q. How do steric and electronic effects of the ethynyl group influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodology : Design Suzuki or Heck coupling experiments with para-substituted aryl halides. Monitor regioselectivity via LC-MS and compare with control reactions (e.g., methyl 4-methylbenzoate without ethynyl). Use Hammett plots to correlate substituent effects with reaction rates, as applied in analogous benzaldehyde syntheses .

Q. What are the thermal stability and decomposition pathways of this compound under varying atmospheric conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Identify decomposition products via GC-MS or FTIR-coupled pyrolysis. Compare degradation kinetics with structurally similar esters (e.g., methyl 4-methoxybenzoylacetate ).

Methodological Notes

  • Safety Protocols : Handle ethynyl compounds under inert atmospheres to prevent polymerization. Refer to SDS guidelines for ester handling (e.g., PPE, ventilation) .
  • Data Validation : Cross-reference spectroscopic and crystallographic data with databases like NIST Chemistry WebBook or peer-reviewed syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-ethynyl-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-ethynyl-4-methylbenzoate

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